molecular formula C9H13AsO B14703562 Methyl ethylphenylarsinite CAS No. 24582-56-7

Methyl ethylphenylarsinite

Cat. No.: B14703562
CAS No.: 24582-56-7
M. Wt: 212.12 g/mol
InChI Key: YFMTZEVXQWBVTH-UHFFFAOYSA-N
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Description

Methyl ethylphenylarsinite (C₆H₅As(OCH₂CH₃)CH₃) is an organoarsenic compound characterized by a central arsenic atom bonded to a phenyl group, a methyl group, and an ethoxy group.

Properties

CAS No.

24582-56-7

Molecular Formula

C9H13AsO

Molecular Weight

212.12 g/mol

IUPAC Name

ethyl-methoxy-phenylarsane

InChI

InChI=1S/C9H13AsO/c1-3-10(11-2)9-7-5-4-6-8-9/h4-8H,3H2,1-2H3

InChI Key

YFMTZEVXQWBVTH-UHFFFAOYSA-N

Canonical SMILES

CC[As](C1=CC=CC=C1)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl ethylphenylarsinite typically involves the reaction of phenylarsine oxide with methyl and ethyl halides under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The general reaction scheme can be represented as follows:

PhAsO+CH3X+C2H5XPhAs(CH3)(C2H5)+HX\text{PhAsO} + \text{CH}_3\text{X} + \text{C}_2\text{H}_5\text{X} \rightarrow \text{PhAs(CH}_3\text{)(C}_2\text{H}_5\text{)} + \text{HX} PhAsO+CH3​X+C2​H5​X→PhAs(CH3​)(C2​H5​)+HX

where PhAsO represents phenylarsine oxide, CH₃X represents a methyl halide, and C₂H₅X represents an ethyl halide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Absence in Reviewed Literature

The search results focus on organic compounds such as ethyl methylphenylglycidate , methyl anthranilate , and methyl salicylate , but none mention arsenic-containing compounds. Arsenic-based organometallics are typically niche and may not be covered in mainstream chemical databases unless explicitly studied.

Possible Explanations for the Absence

  • Misidentification or Typographical Error : The name "methyl ethylphenylarsinite" may be a misinterpretation or variant of a known compound. For example, "arsinite" refers to compounds with As(-III) oxidation states, but such species are rare and often unstable.

  • Limited Research : Arsenic-containing organometallics are less studied compared to their phosphorus or sulfur analogs due to toxicity and synthetic challenges.

  • Specialized Context : If the compound exists, it might be discussed in niche publications (e.g., organometallic chemistry journals) not indexed in the provided sources.

Recommendations for Further Research

  • Verify the Compound Name : Cross-check the name against chemical databases (e.g., CAS Registry, PubChem) to confirm its existence.

  • Consult Specialized Journals : Look for studies on arsenic organometallics in journals like Organometallics or Inorganic Chemistry.

  • Synthetic Precedents : Investigate analogous compounds (e.g., organoarsenic esters, arsine derivatives) for reaction patterns.

  • Toxicity and Handling : Arsenic compounds are hazardous; any experimental work would require strict safety protocols.

Related Compounds and Reactions (For Context)

While no direct analogs are present in the search results, the following reactions illustrate how arsenic-containing species might behave:

  • Epoxidation : Organic epoxides (e.g., ethyl methylphenylglycidate ) undergo ring-opening via nucleophilic attack, a reaction mechanism that could hypothetically apply to arsenic-containing substrates.

  • Nucleophilic Substitution : Methyl esters (e.g., methyl anthranilate ) may undergo reactions at ester carbonyls, though arsenic’s lone pairs could alter reactivity.

Scientific Research Applications

Methyl ethylphenylarsinite has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other organoarsenic compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of methyl ethylphenylarsinite involves its interaction with molecular targets, such as enzymes and proteins. The arsenic atom in the compound can form covalent bonds with thiol groups in proteins, leading to the inhibition of enzyme activity and disruption of cellular processes. This mechanism is similar to that of other arsenic-containing compounds, which are known to interfere with cellular metabolism and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

While direct references to methyl ethylphenylarsinite are absent in the evidence, comparisons can be drawn to compounds with analogous functional groups or structural motifs:

2.1. Ethyl Methanesulfonate (EMS)
  • Structure : CH₃SO₃C₂H₅.
  • Key Differences: EMS is a sulfonate ester, whereas this compound contains arsenic. EMS is a known mutagen and alkylating agent, widely used in genetic research .
  • Toxicity : EMS exhibits extreme hazards (Hazard Alert Code: EXTREME), while arsenic compounds like this compound may share similar risks due to arsenic’s inherent toxicity .
2.2. Methylphenidate Analogs
  • Example : Ethylphenidate (C₆H₅CH₂C(O)OCH₂CH₃).
  • Key Differences : Methylphenidate derivatives are stimulants with a piperidine backbone, unlike the arsenic-based structure of this compound. Ethylphenidate is a psychoactive analog, highlighting how ethyl and methyl substitutions alter pharmacological activity .
2.3. Ethyl 5-Nitro Salicylate
  • Structure: NO₂C₆H₃(OH)COOC₂H₅.
  • Key Differences : This compound contains a nitro-salicylate ester, differing from the arsenic-phenyl linkage in this compound. Its applications focus on organic synthesis intermediates rather than coordination chemistry .
2.4. Ethyl Methylphenylglycidate
  • Structure : C₆H₅C(OCH₃)COOC₂H₅.
  • Key Differences : A glycidate ester with a phenyl group, this compound is used in flavoring agents. Its epoxide functional group contrasts with the arsenic center in this compound .

Data Table: Comparative Properties

Property This compound Ethyl Methanesulfonate (EMS) Ethylphenidate Ethyl 5-Nitro Salicylate
Core Element Arsenic (As) Sulfur (S) Carbon (C) Carbon (C)
Functional Groups Phenyl, Methyl, Ethoxy Sulfonate, Ethoxy Piperidine, Ester Nitro, Salicylate, Ester
Toxicity Profile Likely high (arsenic toxicity) Extreme mutagenicity Psychoactive Moderate (irritant)
Applications Coordination chemistry (inferred) Genetic research Cognitive enhancer Synthetic intermediate
Regulatory Status Not listed in evidence Hazard Alert Code: EXTREME Controlled substance Not regulated

Research Findings and Limitations

  • Coordination Chemistry: Evidence from phosphine-alkene ligands (e.g., compound 32 in ) suggests that organoarsenic compounds like this compound could act as ligands in transition metal catalysis.
  • Toxicological Gaps: While EMS and arsenic compounds share high toxicity, this compound’s specific risks (e.g., carcinogenicity, environmental persistence) remain unstudied in the provided literature .
  • Analytical Challenges : Techniques like GC-MS () or HPLC () could theoretically analyze this compound, but resolution parameters (e.g., tailing factor <2.0) must be optimized for arsenic-containing species .

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